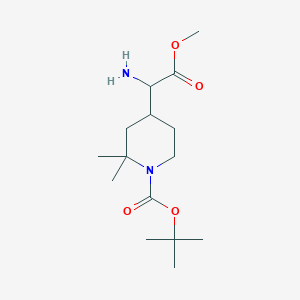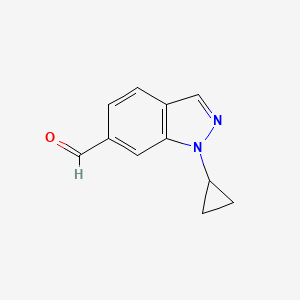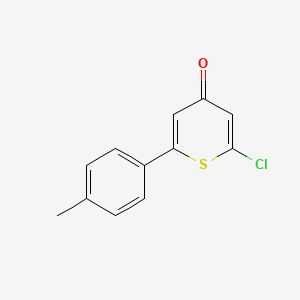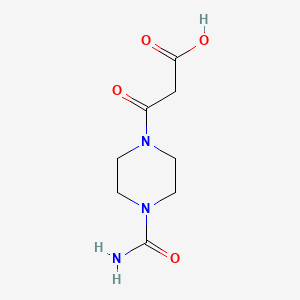![molecular formula C13H17ClN2O2 B12988528 tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12988528.png)
tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a hydrazone linkage with a 4-methylphenyl group
Preparation Methods
The synthesis of tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of tert-butyl acetoacetate with 4-methylphenylhydrazine in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
tert-Butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
tert-Butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chloro substituent and tert-butyl ester group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate include:
tert-Butyl (2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate: This compound has a similar hydrazone linkage but differs in the substituents attached to the hydrazone moiety.
tert-Butyl (2Z)-2-(3-phenylpropylidene)hydrazinecarboxylate: This compound features a different alkylidene group, leading to variations in chemical reactivity and applications.
tert-Butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate: This compound contains an indole moiety, which imparts unique biological and chemical properties.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-5-7-10(8-6-9)15-16-11(14)12(17)18-13(2,3)4/h5-8,15H,1-4H3/b16-11- |
InChI Key |
QRPZPTLFYCOBRC-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C(=O)OC(C)(C)C)\Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one](/img/structure/B12988451.png)


![5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide](/img/structure/B12988465.png)

![1-Fluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B12988476.png)


![1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12988486.png)
![1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12988498.png)




